N-Phenyl 2-(BOC-amino)propanamide

Catalog No.
S799564
CAS No.
126787-11-9
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyl 2-(BOC-amino)propanamide

CAS Number

126787-11-9

Product Name

N-Phenyl 2-(BOC-amino)propanamide

IUPAC Name

tert-butyl N-(1-anilino-1-oxopropan-2-yl)carbamate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17)

InChI Key

OUOCJOYAOSCKKP-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C

Forensic Toxicology

Scientific Field: Forensic Toxicology:

Application Summary: “N-Phenyl 2-(BOC-amino)propanamide” is utilized in forensic toxicology for the identification and analysis of fentanyl analogs, which are potent synthetic opioids. These substances have been associated with a significant number of intoxications and fatalities.

Experimental Procedures: The compound is used as a reference material in analytical methods such as mass spectrometry to identify metabolic pathways and the presence of fentanyl analogs in biological samples.

Results and Outcomes: The use of “N-Phenyl 2-(BOC-amino)propanamide” has led to the determination of specific metabolic profiles for new fentanyl analogs, aiding in the forensic investigation of drug abuse cases .

Pharmacology

Scientific Field: Pharmacology:

Application Summary: In pharmacology, this compound is studied for its potential effects on opioid receptors and its potency compared to other opioids.

Experimental Procedures: Research involves receptor binding assays and in vivo testing to assess the pharmacodynamics and pharmacokinetics of the compound.

Results and Outcomes: The studies provide insights into the potency and efficacy of “N-Phenyl 2-(BOC-amino)propanamide” as an opioid, contributing to the understanding of its therapeutic and adverse effects .

Chemical Synthesis

Scientific Field: Chemical Synthesis:

Application Summary: The compound serves as a building block in the synthesis of various pharmaceutical agents, particularly in the development of new analgesic drugs.

Experimental Procedures: Synthetic routes involve the protection of amino groups, coupling reactions, and purification steps to obtain the desired pharmaceutical compounds.

Results and Outcomes: The application of “N-Phenyl 2-(BOC-amino)propanamide” in chemical synthesis has enabled the creation of novel compounds with potential therapeutic applications .

Material Science

Scientific Field: Material Science:

Application Summary: This compound’s structural properties are explored for the development of new materials with specific binding affinities or functionalities.

Experimental Procedures: Studies include the modification of polymer chains or the creation of composites that incorporate the compound to enhance material properties.

Results and Outcomes: Research has led to the development of materials with improved characteristics, such as increased durability or targeted drug delivery capabilities .

Analytical Chemistry

Scientific Field: Analytical Chemistry:

Application Summary: “N-Phenyl 2-(BOC-amino)propanamide” is used as a standard in chromatographic techniques to quantify the presence of related compounds in complex mixtures.

Experimental Procedures: The compound is often used in calibration curves and as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Results and Outcomes: Its use in analytical chemistry has improved the accuracy and reliability of quantitative analyses in various research and industrial applications .

Neuropharmacology

Scientific Field: Neuropharmacology:

Application Summary: The compound is investigated for its impact on the central nervous system, particularly in the context of pain management and opioid addiction.

Experimental Procedures: Research includes in vitro studies on neuronal cultures and in vivo experiments on animal models to assess neuropharmacological effects.

Results and Outcomes: Findings contribute to the development of new strategies for pain relief and the treatment of opioid dependence, highlighting the compound’s relevance in neuropharmacological research .

Proteomics

Scientific Field: Proteomics:

Application Summary: In proteomics, “N-Phenyl 2-(BOC-amino)propanamide” is used for peptide sequencing and protein identification, particularly in mass spectrometry-based proteomic analysis.

Experimental Procedures: The compound is used to modify peptides, enhancing their detection and quantification by providing a stable isotope label for mass spectrometry.

Results and Outcomes: This application has improved the accuracy of protein quantification in complex biological samples, leading to more reliable biomarker discovery .

Medicinal Chemistry

Scientific Field: Medicinal Chemistry:

Application Summary: “N-Phenyl 2-(BOC-amino)propanamide” is a key intermediate in the design and synthesis of novel therapeutic agents, especially in the realm of pain management and anesthesia.

Experimental Procedures: The compound is incorporated into larger molecular structures to modulate their interaction with biological targets, often involving iterative cycles of synthesis and biological testing.

Results and Outcomes: The use of this compound in medicinal chemistry has led to the development of new analgesics with potentially fewer side effects and lower addiction potential .

Environmental Chemistry

Scientific Field: Environmental Chemistry:

Application Summary: The environmental impact of “N-Phenyl 2-(BOC-amino)propanamide” and its derivatives is studied to understand their persistence and degradation in ecosystems.

Experimental Procedures: Environmental sampling and analytical methods are used to monitor the presence and concentration of the compound in water, soil, and air.

Results and Outcomes: Studies have provided insights into the environmental fate of the compound, informing safety regulations and waste management practices .

Bioconjugation Chemistry

Scientific Field: Bioconjugation Chemistry:

Application Summary: This compound is utilized in bioconjugation techniques to attach biomolecules to various surfaces or to each other, which is crucial for developing diagnostic tools and drug delivery systems.

Experimental Procedures: Bioconjugation involves linking “N-Phenyl 2-(BOC-amino)propanamide” to proteins, antibodies, or other molecules, often using site-specific chemistry to ensure proper orientation and function.

Results and Outcomes: The application has enabled the creation of targeted therapies and diagnostic assays with high specificity and sensitivity .

Drug Discovery

Scientific Field: Drug Discovery:

Application Summary: “N-Phenyl 2-(BOC-amino)propanamide” is used in high-throughput screening assays to identify potential drug candidates that interact with various biological targets.

Experimental Procedures: The compound is part of libraries screened against a range of receptors, enzymes, and other proteins to find promising leads for drug development.

Results and Outcomes: This approach has expedited the drug discovery process, leading to the identification of new compounds with therapeutic potential .

Chemical Education

Scientific Field: Chemical Education:

Application Summary: The compound is used as a teaching tool in academic settings to demonstrate principles of organic synthesis and drug design.

Experimental Procedures: Students synthesize “N-Phenyl 2-(BOC-amino)propanamide” in laboratory courses, learning about reaction mechanisms and synthetic strategies.

Results and Outcomes: The educational use of the compound has enhanced students’ understanding of practical chemistry and pharmacology .

N-Phenyl 2-(BOC-amino)propanamide is an organic compound characterized by its amide functional group and a BOC (tert-butyloxycarbonyl) protecting group on the amino moiety. The molecular formula for N-Phenyl 2-(BOC-amino)propanamide is C₁₂H₁₅N₂O₂. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of various pharmaceuticals due to its structural features that facilitate further chemical modifications.

N-Phenyl 2-(BOC-amino)propanamide itself likely does not possess any specific biological activity. Its primary function is as a synthetic intermediate for peptide synthesis. The mechanism of action would depend on the specific amino acid incorporated after deprotection and the resulting peptide's intended function.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.

  • Amidation Reactions: It can be synthesized from carboxylic acids and amines using coupling agents or under specific catalytic conditions .
  • Deprotection Reactions: The BOC group can be removed under acidic conditions, yielding the free amine, which can then engage in further reactions.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .

While specific biological activity data for N-Phenyl 2-(BOC-amino)propanamide may not be extensively documented, compounds with similar structural motifs often exhibit significant biological properties. These include:

  • Antimicrobial Activity: Many amides show potential as antimicrobial agents.
  • Antitumor Activity: Some derivatives have been evaluated for their ability to inhibit tumor growth.
  • Neuroprotective Effects: Compounds with phenyl groups are often investigated for neuroprotective properties.

The synthesis of N-Phenyl 2-(BOC-amino)propanamide typically involves several key steps:

  • Formation of the BOC-protected amino acid: This can be achieved by reacting an amine with BOC anhydride.
  • Amidation: The BOC-protected amino acid is then reacted with an appropriate phenyl-substituted propanoyl chloride or acid to form the desired amide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

For example, one method involves reacting N-phenylpropanamide with BOC anhydride in the presence of a base to yield N-Phenyl 2-(BOC-amino)propanamide .

N-Phenyl 2-(BOC-amino)propanamide has several potential applications:

  • Pharmaceutical Development: Its structure makes it a valuable intermediate in the synthesis of various bioactive compounds.
  • Chemical Research: It can serve as a model compound for studying amide reactivity and properties.
  • Material Science: Potential applications in creating polymers or other materials due to its functional groups.

Interaction studies involving N-Phenyl 2-(BOC-amino)propanamide focus on its reactivity and compatibility with other chemical entities. This includes:

  • Reactivity with Electrophiles: Investigating how the amino group interacts with electrophilic species can provide insights into its synthetic utility.
  • Biological Interactions: Understanding how this compound interacts at a molecular level with biological targets could lead to new therapeutic agents.

Several compounds share structural similarities with N-Phenyl 2-(BOC-amino)propanamide, which highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl 2-(BOC-amino)propanamideSimilar BOC protection, different substituentBenzyl group may enhance lipophilicity
N-Cyclopropyl 2-(BOC-amino)propanamideCyclopropyl ring adds strain and reactivityPotential for unique ring-opening reactions
N-Methyl 2-(BOC-amino)propanamideMethyl substitution instead of phenylMay exhibit different solubility and reactivity

N-Phenyl 2-(BOC-amino)propanamide stands out due to its phenyl substituent, which may influence its biological activity and physical properties compared to these similar compounds.

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized amino-protecting strategies in peptide synthesis and organic chemistry, particularly for the preparation of compounds such as N-Phenyl 2-(BOC-amino)propanamide [1]. The Boc group exhibits remarkable stability under basic and nucleophilic conditions while being selectively removable under acidic conditions, making it an ideal protecting group for multistep syntheses involving amine functionalities [1] [2].

The introduction of the Boc group onto the amino functionality typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as triethylamine or sodium hydroxide [1]. The mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate that subsequently eliminates a carbonate leaving group [1]. This reaction is highly efficient and can be performed in various solvents including tetrahydrofuran, dioxane, or aqueous mixtures [1] [3].

Recent advancements in Boc-protection methodologies have led to the development of alternative reagents such as tert-butyl (2,4-dioxo-3-azaspiro [1] [1]undecan-3-yl) carbonate (Boc-OASUD), which offers improved stability and handling compared to traditional Boc2O [3]. This solid reagent reacts with amino acids at room temperature in the presence of a base to give N-Boc-amino acids in good yields and purity without racemization [3].

The table below summarizes key Boc-protection reagents and conditions commonly employed in the synthesis of N-Boc-amino derivatives:

ReagentBaseSolventTemperatureYield (%)Advantages
Boc2OTriethylamineTHF/H2O20-25°C85-95Standard method, high yields [1]
Boc2ONaOHDioxane/H2O0-25°C80-90Aqueous conditions, economical [1] [2]
Boc-OASUDTriethylamineDCM20-25°C75-85Improved stability, solid reagent [3]
BocNHOHCoupling agentTHF20-25°C70-80Direct conversion to N-Boc-α-amino acids [4]

The selective nature of Boc protection is particularly valuable when dealing with multifunctional amino acids, as it allows for orthogonal protection strategies when used in combination with other protecting groups such as Cbz (benzyloxycarbonyl) [2]. This orthogonality is essential for the synthesis of complex molecules like N-Phenyl 2-(BOC-amino)propanamide, where selective deprotection may be required in subsequent synthetic steps [1] [2].

Stepwise Synthesis via Acylation and Coupling Reactions

The synthesis of N-Phenyl 2-(BOC-amino)propanamide typically follows a stepwise approach involving acylation and coupling reactions [5] [6]. This methodology begins with a Boc-protected amino acid, specifically Boc-alanine (2-(BOC-amino)propanoic acid), which is subsequently coupled with aniline to form the target amide [5] [7].

The acylation step involves the activation of the carboxylic acid group of Boc-alanine to enhance its reactivity toward nucleophilic attack by aniline [5]. Several activation methods can be employed, including the use of acid chlorides, mixed anhydrides, or coupling reagents [5] [6]. When using the acid chloride approach, Boc-alanine is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with aniline in the presence of a base like pyridine or triethylamine [5] [8].

The direct coupling approach utilizes coupling reagents to activate the carboxylic acid in situ, facilitating amide bond formation without the need to isolate reactive intermediates [9] [6]. This method is particularly advantageous as it minimizes side reactions and racemization, which can be problematic in amino acid chemistry [9] [6].

The general synthetic pathway for N-Phenyl 2-(BOC-amino)propanamide can be outlined as follows:

  • Protection of alanine with Boc2O to form Boc-alanine [1] [2]
  • Activation of the carboxylic acid group of Boc-alanine [5] [6]
  • Coupling with aniline to form the amide bond [5] [7]
  • Purification of the final product [7] [10]

The table below presents various coupling methods for the synthesis of N-Phenyl 2-(BOC-amino)propanamide:

Coupling MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Acid ChlorideSOCl2, PyridineDCM0-252-470-80 [5] [8]
Mixed AnhydrideIsobutyl chloroformate, NMMTHF-15 to 253-565-75 [5] [6]
CarbodiimideEDC, HOBtDCM0-256-1275-85 [9] [6]
Uronium SaltHBTU, DIPEADMF0-254-880-90 [9] [11]
Phosphonium SaltPyBOP, DIPEADCM0-254-675-85 [9] [6]

The choice of coupling method depends on several factors, including scale, desired purity, and cost considerations [9] [6]. Carbodiimide-based methods using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) are widely used due to their efficiency and the water solubility of the urea by-product, which simplifies purification [9]. For larger-scale preparations, uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer excellent yields and minimal racemization [9] [11].

Recent research has focused on developing more environmentally friendly coupling methods with reduced waste generation and improved atom economy [6] [12]. These green chemistry approaches aim to make the synthesis of compounds like N-Phenyl 2-(BOC-amino)propanamide more sustainable and economically viable for both laboratory and industrial applications [6] [12].

Catalytic Approaches (Palladium-Mediated Cross-Coupling, Enzymatic Methods)

Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry and offer innovative approaches for the synthesis of N-Phenyl 2-(BOC-amino)propanamide [13] [14]. These methods provide alternatives to traditional acylation and coupling reactions, particularly for challenging substrates or when high selectivity is required [13] [15].

The Buchwald-Hartwig amination represents one of the most significant palladium-catalyzed C-N bond-forming reactions applicable to the synthesis of N-Phenyl 2-(BOC-amino)propanamide [15] [16]. This reaction involves the coupling of an aryl halide (such as bromobenzene) with a Boc-protected amino acid amide under palladium catalysis [15] [16]. The reaction typically employs a palladium(0) source such as Pd2(dba)3 or Pd(OAc)2 (which is reduced in situ), along with specialized phosphine ligands that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle [15] [16].

The general mechanism of the Buchwald-Hartwig amination for the synthesis of N-Phenyl 2-(BOC-amino)propanamide involves:

  • Oxidative addition of the aryl halide to the Pd(0) catalyst
  • Coordination of the Boc-protected amino acid amide
  • Deprotonation by a base
  • Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst [15] [16]

Recent advances in ligand design have significantly improved the efficiency and scope of these reactions [17]. Biaryl phosphine ligands, such as XPhos and BrettPhos, have shown exceptional activity in promoting C-N bond formation, even with challenging substrates [16] [17]. These developments have made palladium-catalyzed methods increasingly practical for the synthesis of compounds like N-Phenyl 2-(BOC-amino)propanamide [15] [17].

The table below summarizes key palladium-catalyzed methods for the synthesis of N-aryl amides:

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd2(dba)3BINAPNaOtBuToluene80-10075-85 [18] [16]
Pd(OAc)2XPhosCs2CO3Dioxane100-12080-90 [15] [17]
Pd(OAc)2BrettPhosK3PO4tBuOH85-11085-95 [16] [17]
Pd(dba)2DavePhosK2CO3DMF100-12070-80 [15] [16]

Enzymatic Methods

Enzymatic approaches offer complementary strategies for the synthesis of N-Phenyl 2-(BOC-amino)propanamide, often providing excellent stereoselectivity under mild conditions [19] [20]. These biocatalytic methods are particularly valuable for the preparation of optically pure compounds and can be more environmentally friendly than traditional chemical approaches [19] [20].

Lipases, particularly Candida antarctica lipase B (CALB), have been successfully employed for the selective acylation of amines with Boc-protected amino acid esters [21] [12]. These enzymes catalyze the formation of amide bonds with high regioselectivity and stereoselectivity, often without the need for protecting groups on other functional moieties [21] [12]. The enzymatic approach typically involves the reaction of a Boc-protected amino acid ester with aniline in the presence of the lipase catalyst, often in organic solvents or biphasic systems [21] [12].

Recent research has demonstrated the effectiveness of immobilized enzymes for the synthesis of amino acid derivatives, offering advantages such as improved stability, reusability, and simplified product purification [22]. For example, immobilized threonine aldolase has been used for the stereoselective synthesis of β-hydroxy-α-amino acids, which could serve as precursors for more complex structures like N-Phenyl 2-(BOC-amino)propanamide [22].

The table below compares enzymatic and palladium-catalyzed approaches for the synthesis of N-Phenyl 2-(BOC-amino)propanamide:

ApproachCatalystConditionsAdvantagesLimitationsYield (%)
Palladium-CatalyzedPd/Phosphine80-120°C, BaseBroad substrate scope, High efficiencyExpensive catalysts, Harsh conditions70-95 [15] [16]
Enzymatic (Lipase)CALB25-50°C, Organic solventMild conditions, High stereoselectivityLimited substrate scope, Slower reactions60-85 [21] [12]
Enzymatic (Protease)Subtilisin25-37°C, Aqueous bufferGreen chemistry, Excellent stereoselectivityVery substrate specific, Low concentrations required50-75 [19] [20]

The choice between palladium-catalyzed and enzymatic approaches depends on factors such as scale, required stereoselectivity, available equipment, and environmental considerations [19] [20]. While palladium catalysis often provides higher yields and broader substrate scope, enzymatic methods offer advantages in terms of stereoselectivity and environmental impact [19] [12].

Industrial-Scale Production vs. Laboratory-Scale Protocols

The transition from laboratory-scale synthesis to industrial production of N-Phenyl 2-(BOC-amino)propanamide presents significant challenges and opportunities for process optimization [23] [24]. The methodologies employed at different scales must balance considerations of efficiency, cost, safety, and environmental impact [23] [24].

Laboratory-Scale Protocols

Laboratory-scale synthesis of N-Phenyl 2-(BOC-amino)propanamide typically employs methods that prioritize yield, purity, and convenience over cost and scalability [25] [26]. These protocols often utilize expensive reagents such as HBTU or TBTU for amide coupling, which provide excellent yields but would be prohibitively expensive at larger scales [26] [9]. The Boc protection step at laboratory scale commonly uses di-tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine or sodium hydroxide [1] [25].

The purification methods at laboratory scale typically involve column chromatography or recrystallization, which are effective but challenging to implement at industrial scale [25] [26]. Laboratory protocols also tend to use higher dilutions and excess reagents to drive reactions to completion, practices that become impractical at larger scales [25] [26].

Industrial-Scale Production

Industrial-scale production of N-Phenyl 2-(BOC-amino)propanamide requires significant modifications to laboratory protocols to ensure economic viability and operational safety [23] [24]. The Boc protection step at industrial scale often employs more stable and cost-effective reagents, such as Boc-OASUD, which offers improved handling characteristics compared to Boc2O [3] [24]. The coupling step typically utilizes carbodiimide-based reagents like EDC or DCC, which offer a good balance of cost and efficiency [23] [24].

Continuous flow processes have gained significant attention for industrial-scale production of amino acid derivatives, offering advantages such as improved heat transfer, enhanced mixing, and reduced reaction times [23] [27]. These processes can significantly increase throughput while maintaining product quality and reducing waste generation [23] [27].

The table below compares key aspects of laboratory and industrial-scale production of N-Phenyl 2-(BOC-amino)propanamide:

AspectLaboratory ScaleIndustrial Scale
Boc Protection ReagentBoc2O, TriethylamineBoc-OASUD, NaOH [3] [24]
Coupling ReagentHBTU, TBTU, PyBOPEDC, DCC, Mixed anhydrides [23] [24]
Reaction ConcentrationDilute (0.1-0.5 M)Concentrated (0.5-2.0 M) [23] [24]
Purification MethodColumn chromatography, RecrystallizationCrystallization, Filtration, Extraction [23] [24]
Process TypeBatchContinuous flow or Large batch [23] [27]
Solvent ConsiderationsPurity, ConvenienceCost, Recyclability, Environmental impact [23] [24]
ScaleGramsKilograms to Tons [23] [24]

Industrial production also places greater emphasis on process safety, environmental considerations, and regulatory compliance [23] [24]. The use of green chemistry principles, such as atom economy, waste reduction, and energy efficiency, has become increasingly important in the development of industrial processes for amino acid derivatives [23] [28].

Recent advances in biocatalysis have opened new possibilities for the industrial production of amino acid derivatives, including N-Phenyl 2-(BOC-amino)propanamide [19] [28]. Enzymatic methods offer advantages such as high stereoselectivity, mild reaction conditions, and reduced waste generation, making them attractive alternatives to traditional chemical approaches for large-scale production [19] [28]. Companies like BOC Sciences have established comprehensive enzymatic resolution processes for amino acids, achieving high yields and selectivity through optimization of catalytic processes [29] [24].

XLogP3

2.2

Sequence

A

Dates

Last modified: 08-15-2023

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